molecular formula C25H19ClF2N4O3S B15124919 KRAS G12C inhibitor 19 CAS No. 2771246-13-8

KRAS G12C inhibitor 19

Cat. No.: B15124919
CAS No.: 2771246-13-8
M. Wt: 529.0 g/mol
InChI Key: OZUPICRWMLEFCS-LBPRGKRZSA-N
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Description

KRAS G12C inhibitor 19 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell proliferation. This compound binds covalently to the mutant cysteine, locking the protein in its inactive GDP-bound state, thereby inhibiting its oncogenic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 19 involves multiple steps, starting with the preparation of the core scaffold, followed by functional group modifications to enhance its binding affinity and selectivity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 19 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Organometallic reagents: For forming carbon-carbon bonds.

    Halogenating agents: For introducing halogen atoms into the molecule.

    Reducing agents: Such as sodium borohydride for reduction reactions.

    Oxidizing agents: Such as hydrogen peroxide for oxidation reactions

Major Products Formed

The major products formed from these reactions include various intermediates that are subsequently modified to produce the final active compound, this compound .

Scientific Research Applications

KRAS G12C inhibitor 19 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS G12C inhibitor 19 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated in certain cancers. This binding locks the protein in its inactive GDP-bound state, preventing the exchange of GDP for GTP, which is necessary for KRAS activation. As a result, the downstream signaling pathways that promote cell proliferation and survival are inhibited, leading to reduced tumor growth .

Comparison with Similar Compounds

KRAS G12C inhibitor 19 is compared with other similar compounds such as sotorasib and adagrasib. These compounds also target the KRAS G12C mutation but differ in their binding affinities, selectivity, and resistance profiles .

This compound is unique in its specific binding mechanism and its potential to overcome some of the resistance issues observed with other inhibitors .

Biological Activity

KRAS mutations, particularly the G12C variant, are prevalent in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The emergence of targeted therapies, specifically KRAS G12C inhibitors, has revolutionized treatment options for patients with these mutations. This article focuses on the biological activity of the compound “KRAS G12C inhibitor 19,” exploring its mechanisms of action, efficacy in clinical settings, and potential resistance mechanisms.

KRAS G12C inhibitors function by covalently binding to the mutant cysteine residue at position 12 of the KRAS protein when it is in its GDP-bound state. This binding stabilizes the inactive form of KRAS, preventing its activation and subsequent downstream signaling through pathways like the MAPK cascade.

Key Features:

  • Covalent Binding : The inhibitor selectively modifies the mutant cysteine, inhibiting KRAS-dependent signaling.
  • GDP-Bound Specificity : The efficacy is primarily observed when KRAS is in its GDP-bound state, making it crucial to understand the dynamics of nucleotide cycling in tumor environments.

Efficacy and Clinical Findings

Recent studies have highlighted the effectiveness of this compound in preclinical models and clinical trials.

Case Studies:

  • MRTX849 : A notable KRAS G12C inhibitor demonstrated a 65% tumor regression rate in xenograft models. In clinical trials, patients with KRAS G12C-positive lung and colon adenocarcinomas showed objective responses, emphasizing the inhibitor's potential in real-world scenarios .
  • D3S-001 : This compound exhibited an IC50 value of 0.6 nmol/L against active KRAS levels in vitro, indicating high potency compared to other inhibitors .

Table: Comparative Efficacy of KRAS G12C Inhibitors

InhibitorIC50 (nmol/L)Tumor Regression Rate (%)Clinical Response Rate (%)
D3S-0010.6Not specifiedNot specified
MRTX84910-9736549.1
SotorasibVariesNot specifiedNot specified
AdagrasibVariesNot specifiedNot specified

Resistance Mechanisms

Despite promising results, resistance to KRAS G12C inhibitors poses a significant challenge. Mechanisms include:

  • Receptor Tyrosine Kinase (RTK) Activation : Upregulation of RTK signaling can reactivate downstream pathways, circumventing the inhibitory effects of KRAS inhibitors .
  • Nucleotide Cycling : Variations in nucleotide cycling dynamics can influence the efficacy of inhibitors, as active GTP-bound forms may persist despite treatment .

Combination Therapies

To enhance therapeutic outcomes and overcome resistance, combination therapies are being explored:

  • RTK Inhibitors : Combining KRAS G12C inhibitors with agents targeting RTKs has shown improved efficacy in preclinical models.
  • Cell Cycle Inhibitors : Synergistic effects have been observed when combining with mTOR or CDK4/6 inhibitors .

Properties

CAS No.

2771246-13-8

Molecular Formula

C25H19ClF2N4O3S

Molecular Weight

529.0 g/mol

IUPAC Name

4-[(13aS)-10-chloro-8-fluoro-6-oxo-2-prop-2-enoyl-1,3,4,12,13,13a-hexahydropyrazino[2,1-d][1,5]benzoxazocin-9-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C25H19ClF2N4O3S/c1-2-18(33)31-6-7-32-12(11-31)5-8-35-22-14(25(32)34)9-17(28)20(21(22)26)13-3-4-16(27)23-19(13)15(10-29)24(30)36-23/h2-4,9,12H,1,5-8,11,30H2/t12-/m0/s1

InChI Key

OZUPICRWMLEFCS-LBPRGKRZSA-N

Isomeric SMILES

C=CC(=O)N1CCN2[C@H](C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl

Canonical SMILES

C=CC(=O)N1CCN2C(C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl

Origin of Product

United States

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